molecular formula C18H19F2NOS2 B2900063 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1798027-44-7

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2900063
CAS No.: 1798027-44-7
M. Wt: 367.47
InChI Key: VGHUHXSTZJWNPJ-UHFFFAOYSA-N
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Description

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core with a difluoromethylthio group and a thiophenyl-substituted cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of the Difluoromethylthio Group: This can be achieved through the reaction of the benzamide with a difluoromethylthiolating reagent under appropriate conditions.

    Cyclopentylmethyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the benzamide core can engage in various binding interactions with enzymes or receptors. The thiophenyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-((trifluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
  • 2-((methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Uniqueness

2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NOS2/c19-17(20)24-14-7-2-1-6-13(14)16(22)21-12-18(9-3-4-10-18)15-8-5-11-23-15/h1-2,5-8,11,17H,3-4,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUHXSTZJWNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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